molecular formula C10H11N B1337118 4,6-dimethyl-1H-indole CAS No. 75948-77-5

4,6-dimethyl-1H-indole

Cat. No.: B1337118
CAS No.: 75948-77-5
M. Wt: 145.2 g/mol
InChI Key: WUCQJZHJZJSFLU-UHFFFAOYSA-N
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Description

4,6-Dimethyl-1H-indole is an organic compound belonging to the indole family, characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of two methyl groups at the 4 and 6 positions of the indole ring distinguishes it from other indole derivatives. Indoles are significant in both natural and synthetic chemistry due to their presence in various biologically active molecules and their versatile reactivity .

Scientific Research Applications

4,6-Dimethyl-1H-indole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural products.

    Biology: Indole derivatives are known for their biological activities, such as antimicrobial, antiviral, and anticancer properties. This compound is used in the study of these activities and the development of new therapeutic agents.

    Medicine: The compound is investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Safety and Hazards

4,6-Dimethyl-1H-indole has several safety precautions. It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are often considered as a “privileged scaffold” within the drug discovery arena . Therefore, there are many potential future directions for research involving 4,6-dimethyl-1H-indole.

Preparation Methods

The synthesis of 4,6-dimethyl-1H-indole can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions. Another method is the Leimgruber-Batcho synthesis, which uses o-nitrotoluene and ethyl glyoxalate as starting materials . Industrial production methods often involve multi-step processes that ensure high yields and purity. These methods may include catalytic hydrogenation, cyclization reactions, and purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

4,6-Dimethyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-diones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of indoline derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. .

Comparison with Similar Compounds

4,6-Dimethyl-1H-indole can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4,6-dimethyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-7-5-8(2)9-3-4-11-10(9)6-7/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUCQJZHJZJSFLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CNC2=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431428
Record name 4,6-dimethyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75948-77-5
Record name 4,6-dimethyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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